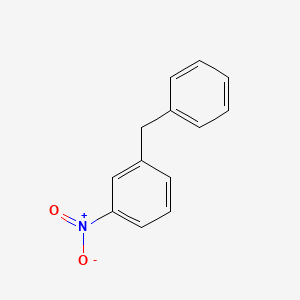

1-Benzyl-3-nitrobenzene

Description

Significance of Nitroaromatic and Benzyl (B1604629) Moieties in Contemporary Chemical Research

The two key structural components of 1-benzyl-3-nitrobenzene—the nitroaromatic ring and the benzyl group—are independently of profound importance in modern organic chemistry.

Nitroaromatic Moieties: Nitroaromatic compounds, characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, are a vital class of industrial chemicals. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring, deactivating it towards electrophilic substitution and making it susceptible to nucleophilic attack. nih.gov This property is harnessed in the synthesis of a vast array of products, including dyes, polymers, and pesticides. nih.gov In medicinal chemistry, the nitro group is a recognized pharmacophore, present in various therapeutic agents with antibacterial, antiprotozoal, and anticancer properties. scielo.brencyclopedia.pub The biological activity of many nitroaromatic drugs is linked to the bioreduction of the nitro group within target cells, a process that can generate reactive intermediates. scielo.br

Benzyl Moieties: The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (–CH₂) unit, is a fundamental structural motif in organic synthesis. curlyarrows.com It is widely employed as a robust protecting group for alcohols, carboxylic acids, and amines, owing to its general stability under various reaction conditions and its susceptibility to removal via methods like catalytic hydrogenation. wikipedia.orgfiveable.me The carbon atom of the methylene group, known as the benzylic position, exhibits enhanced reactivity. curlyarrows.com This reactivity is due to the ability of the adjacent aromatic ring to stabilize radical, carbocationic, or carbanionic intermediates through resonance, making the benzylic position a prime site for functionalization. curlyarrows.com

Scope and Context of this compound within Synthetic Chemistry and Material Science

This compound is a diarylmethane derivative that serves primarily as a synthetic intermediate and a model compound for chemical research. Its value lies in the reactivity of its constituent parts. The nitro group can be readily reduced to an amine (aniline derivative), providing a chemical handle for the construction of more complex molecules. For instance, the resulting N-benzyl-m-phenylenediamine could be a precursor for dyes, polymers, or pharmacologically active scaffolds. The synthesis of related substituted phenyl and benzyl amides often involves the reduction of a nitrobenzene (B124822) precursor as a key step. nih.gov

While direct applications in material science for this compound are not extensively documented, its structural analogue, N-benzyl-3-nitroaniline, has been investigated for its non-linear optical (NLO) properties. NLO materials are crucial for applications in photonics and optoelectronics, including frequency conversion and terahertz imaging. The potential for such properties often arises from molecules with a combination of electron-donating and electron-accepting groups connected through a π-conjugated system. The structural framework of this compound, containing both an electron-rich phenyl ring and an electron-deficient nitrophenyl ring linked by a methylene bridge, makes it a candidate for similar investigations in materials science.

Historical Development and Evolution of Related Synthetic Methodologies

The synthesis of diarylmethanes, the structural class to which this compound belongs, has evolved significantly over the decades. rsc.org Methodologies have advanced from classical reactions requiring harsh conditions to more sophisticated and milder transition-metal-catalyzed and metal-free approaches. nih.gov

Historically, the Friedel-Crafts reaction has been the most common method for creating the diarylmethane skeleton. scispace.comacs.org This can involve the direct alkylation of an aromatic ring (like nitrobenzene) with a benzyl halide (like benzyl chloride) using a Lewis acid catalyst such as aluminum chloride (AlCl₃). google.com An alternative two-step approach involves the Friedel-Crafts acylation of an arene with a benzoyl chloride, followed by chemical reduction of the resulting diaryl ketone to the diarylmethane. acs.org

The advent of transition-metal catalysis revolutionized the synthesis of these compounds. Cross-coupling reactions, such as the Suzuki-Miyaura coupling of benzyl halides with arylboronic acids or the copper-catalyzed coupling of aryl Grignard reagents with benzyl halides, offered milder conditions and greater functional group tolerance. scispace.com

More recently, research has focused on developing even more sustainable and efficient methods. These include iron-catalyzed one-pot syntheses from nitroarenes and alcohols, and metal-free strategies that functionalize the benzylic C-H bond directly. nih.govresearchgate.net These modern techniques aim to improve atom economy, reduce waste, and allow for the late-stage functionalization of complex molecules. nih.gov

Table 1: Comparison of Synthetic Methodologies for Diaryl Methane Scaffolds

| Methodology | Typical Reagents | Key Features | Historical Context |

|---|---|---|---|

| Friedel-Crafts Alkylation/Acylation | Benzyl/Benzoyl Halide, Arene, Lewis Acid (e.g., AlCl₃, TiCl₄) | Classical method; often requires strong acids; can have issues with regioselectivity and over-alkylation. scispace.comacs.org | Late 19th Century - Present |

| Grignard Reagent Cross-Coupling | Aryl Grignard Reagent, Benzyl Halide, Copper or other metal catalyst | Utilizes pre-formed organometallic reagents; high yielding. scispace.com | Mid-20th Century - Present |

| Suzuki-Miyaura Coupling | Arylboronic Acid, Benzyl Halide, Palladium Catalyst, Base | High functional group tolerance; mild reaction conditions. scispace.com | Late 20th Century - Present |

| Direct C-H Functionalization | Diaryl Methane, Arylating Agent, Base or Metal Catalyst | Modern approach; increases atom economy by avoiding pre-functionalization of starting materials. nih.gov | 21st Century |

Structure

3D Structure

Properties

CAS No. |

5840-41-5 |

|---|---|

Molecular Formula |

C13H11NO2 |

Molecular Weight |

213.23 g/mol |

IUPAC Name |

1-benzyl-3-nitrobenzene |

InChI |

InChI=1S/C13H11NO2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2 |

InChI Key |

CMTUCQNYLNHJRT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyl 3 Nitrobenzene and Its Direct Precursors/analogues

Established Synthetic Routes to 1-Benzyl-3-nitrobenzene

The principal retrosynthetic disconnections for this compound involve either the nitration of a pre-existing benzylbenzene scaffold or the benzylation of a nitrobenzene (B124822) derivative. Additionally, modern cross-coupling reactions provide alternative and often more selective routes to this target molecule.

Strategies Involving Nitration of Benzylbenzene Scaffolds

The direct nitration of benzylbenzene (diphenylmethane) is a classical approach to introduce a nitro group onto one of the aromatic rings. The benzyl (B1604629) group is an ortho-, para-directing activator due to hyperconjugation and weak inductive effects. Consequently, the electrophilic nitration of benzylbenzene typically yields a mixture of 2-nitro- and 4-nitro- isomers, with the meta-substituted product, this compound, being a minor component under standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid).

Research has shown that the nitration of diphenylmethane (B89790) with nitric acid in dichloromethane can lead to mononitration, affording primarily 2- and 4-nitrodiphenylmethane nih.gov. The formation of the 3-nitro isomer is generally not favored. The product distribution is influenced by the reaction conditions, including the nitrating agent, solvent, and temperature. For instance, classical nitration in sulfuric acid is known to produce a notable amount of the meta-isomer, although it remains a minor product compared to the ortho and para isomers. The low regioselectivity for the meta position makes this route less efficient for the specific synthesis of this compound, often requiring challenging chromatographic separation of the resulting isomers.

Table 1: Regioselectivity in the Nitration of Benzylbenzene

| Nitrating Agent/Solvent | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) | Reference |

| HNO₃/H₂SO₄ | Major | Minor | Major | nih.gov |

| HNO₃/CH₂Cl₂ | High | Low | High | nih.gov |

Note: Exact percentages can vary based on specific reaction conditions.

Approaches Utilizing Benzylation of Nitrobenzene Derivatives

The Friedel-Crafts benzylation of nitrobenzene with a benzyl halide would appear to be a direct route to this compound. However, this approach is synthetically challenging and generally not feasible. The nitro group is a powerful deactivating group, which significantly reduces the nucleophilicity of the aromatic ring towards electrophilic attack. This deactivation is so pronounced that nitrobenzene is often used as a solvent for Friedel-Crafts reactions. Consequently, the yields for Friedel-Crafts alkylation of nitrobenzene are typically very poor to negligible.

Alternative Coupling and Formation Reactions

Modern cross-coupling reactions offer more versatile and regioselective alternatives for the synthesis of this compound. The Suzuki-Miyaura coupling is a particularly powerful method for the formation of carbon-carbon bonds. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.

For the synthesis of this compound, two primary Suzuki-Miyaura strategies can be envisioned:

Coupling of a benzyl halide with 3-nitrophenylboronic acid: In this approach, a suitable benzyl halide (e.g., benzyl bromide or chloride) is coupled with 3-nitrophenylboronic acid in the presence of a palladium catalyst and a base.

Coupling of a 3-nitrobenzyl halide with phenylboronic acid: Alternatively, a 3-nitrobenzyl halide can be coupled with phenylboronic acid.

These Suzuki-Miyaura reactions generally offer high yields and excellent regioselectivity, avoiding the isomer separation issues associated with direct nitration. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving optimal results.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

| Aryl Halide/Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Benzyl bromide + 3-Nitrophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | High |

| 3-Nitrobenzyl bromide + Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | High |

Note: These are generalized conditions and may require optimization for specific substrates.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted analogues of this compound can be achieved through various regioselective and stereoselective strategies, allowing for the introduction of additional functional groups and the control of stereochemistry.

Regioselective Functionalization Approaches

The regioselective functionalization of the this compound scaffold can be challenging due to the presence of two aromatic rings with different electronic properties. The nitro-substituted ring is electron-deficient, while the benzyl ring is relatively electron-rich. This electronic differentiation can be exploited to direct further substitutions.

For instance, electrophilic aromatic substitution would be expected to occur preferentially on the electron-rich benzyl ring, primarily at the ortho and para positions. Conversely, nucleophilic aromatic substitution would be more likely to occur on the electron-deficient nitro-substituted ring, although this typically requires the presence of a good leaving group.

Modern C-H functionalization techniques offer powerful tools for the direct and regioselective introduction of functional groups, potentially overcoming the limitations of classical methods. While specific examples for this compound are not extensively reported, methodologies developed for the C-H functionalization of related diphenylmethane or nitroaromatic systems could be adapted.

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into the this compound framework can be accomplished through several asymmetric synthetic strategies. If a chiral center is desired at the benzylic position, creating a stereogenic center, enantioselective methods for the synthesis of chiral diphenylmethanes can be employed.

One approach involves the asymmetric cross-coupling of a prochiral electrophile with an organometallic reagent using a chiral catalyst. For example, the enantioselective Suzuki-Miyaura coupling of a secondary benzyl halide with an arylboronic acid in the presence of a chiral palladium catalyst can provide access to enantioenriched diphenylmethane derivatives.

Another strategy involves the asymmetric reduction of a corresponding diaryl ketone. The prochiral ketone can be reduced to a chiral alcohol using a variety of chiral reducing agents or catalytic systems, followed by deoxygenation if the methylene (B1212753) bridge is desired.

While the direct stereoselective synthesis of chiral this compound analogues is not widely documented, the principles of asymmetric synthesis established for related structures provide a clear roadmap for accessing these valuable compounds for applications in medicinal chemistry and materials science.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally responsible chemical processes. These principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

A primary goal in green synthesis is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic and contribute to environmental pollution. Traditional Friedel-Crafts reactions, a common method for synthesizing diarylmethanes like this compound, frequently utilize hazardous solvents such as nitrobenzene or chlorinated hydrocarbons. echemi.comstackexchange.comechemi.com

Modern approaches seek to replace these with more environmentally friendly alternatives or to eliminate the need for a solvent altogether. Key strategies include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, offering significant advantages such as accelerated reaction rates, higher yields, and milder reaction conditions. ijpsjournal.comsdiarticle3.com This technique can often be performed under solvent-free conditions, which dramatically reduces waste and environmental impact. ijpsjournal.comasianpubs.org For instance, the synthesis of various heterocyclic compounds and benzotriazoles has been successfully achieved using microwave assistance without any solvent. ijpsjournal.comasianpubs.org

Solid Acid Catalysts: The use of heterogeneous solid acid catalysts, such as zeolites, clays (like montmorillonite K-10), and metal oxides, is a cornerstone of green benzylation reactions. nih.govrsc.org These catalysts are non-corrosive, environmentally friendly, and can be easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse. nih.govnih.gov This contrasts sharply with traditional homogeneous catalysts like aluminum chloride (AlCl₃), which are difficult to recycle and generate significant waste during work-up.

Solvent-Free Reactions: Performing reactions without a solvent, often facilitated by techniques like grinding the reactants together (mechanochemistry) or simply heating a mixture of solid reactants, represents an ideal green chemistry scenario. nih.govwjpmr.com This approach, when feasible, completely eliminates solvent-related waste and simplifies product purification.

Table 1: Comparison of Conventional vs. Green Synthetic Conditions

| Feature | Conventional Method | Green Chemistry Approach |

|---|---|---|

| Solvent | Nitrobenzene, Dichloromethane | Solvent-free, Water, or minimal benign solvent |

| Catalyst | Stoichiometric AlCl₃ (corrosive, non-reusable) | Catalytic solid acids (e.g., zeolites, clays), reusable nih.gov |

| Energy Input | Prolonged conventional heating | Rapid microwave irradiation sdiarticle3.com |

| Reaction Time | Hours to days | Minutes to a few hours ijpsjournal.com |

| Work-up | Aqueous quenching, extraction, generates waste | Simple filtration to recover catalyst nih.gov |

Chemical Reactivity and Transformation Mechanisms of 1 Benzyl 3 Nitrobenzene

Reactivity of the Nitro Group

The nitro group (-NO₂) profoundly influences the reactivity of the aromatic ring to which it is attached, primarily through its strong electron-withdrawing nature. quora.com This electronic effect is a consequence of both induction and resonance, which deactivates the benzene (B151609) ring towards electrophilic attack and activates it towards nucleophilic substitution. quora.comlibretexts.org

Reduction Reactions to Amine and Other Nitrogenous Functionalities

The nitro group of 1-benzyl-3-nitrobenzene is readily reducible to an amino group (-NH₂) and other nitrogen-containing functionalities under various reaction conditions. This transformation is a cornerstone of synthetic organic chemistry as it provides a pathway to introduce an amino group onto an aromatic ring, forming aniline (B41778) derivatives. chemistry.coach

Commonly employed methods for the reduction of nitroarenes include catalytic hydrogenation and the use of reducing metals in acidic media. msu.edu For instance, catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or gold nanoparticles can efficiently convert the nitro group to an amine. researchgate.netchemrxiv.org Metal-based reductions, such as with iron (Fe) in the presence of hydrochloric acid (HCl), also achieve this transformation.

The reduction process can proceed through various intermediates, such as nitrosobenzene (B162901) and hydroxylamine (B1172632) derivatives, before yielding the final amine product. The specific intermediates and final products can be controlled by the choice of reducing agent and reaction conditions.

Nucleophilic Aromatic Substitution Initiated by Nitro Group Activation

The presence of the strong electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNA r). chemistry.coachbyjus.com For this reaction to occur, a leaving group, typically a halide, must also be present on the ring, positioned ortho or para to the nitro group. chemistry.coach The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which forms during the nucleophilic attack. chemistry.coachmasterorganicchemistry.com

While this compound itself does not have a leaving group for a typical SNAr reaction, its derivatives, such as those containing a halogen at a position activated by the nitro group, would be expected to undergo such reactions. For example, 1-fluoro-2-nitrobenzene (B31998) readily reacts with amines, like 3,5-bis(trifluoromethyl)benzylamine, to form N-substituted nitroanilines in high yield. mdpi.com This highlights the activating effect of the nitro group in facilitating the displacement of a leaving group by a nucleophile. The reaction generally proceeds via an addition-elimination mechanism. masterorganicchemistry.comyoutube.com

Reactivity of the Benzyl (B1604629) Moiety

The benzyl group (C₆H₅CH₂-) in this compound exhibits its own characteristic reactivity, primarily at the benzylic position—the carbon atom directly attached to the benzene ring.

Benzylic Functionalization Reactions

The benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them more susceptible to a variety of chemical transformations. wikipedia.orgnih.gov This enhanced reactivity is attributed to the stabilization of the resulting benzylic radical, cation, or anion by the adjacent aromatic ring. wikipedia.org

Functionalization at the benzylic position can be achieved through several methods, including:

Halogenation: The Wohl-Ziegler reaction, using N-bromosuccinimide (NBS), can selectively brominate the benzylic C-H bond. wikipedia.org Benzylic chlorides can be prepared through various methods, including C-H chlorination strategies. wisc.edu

Cross-Coupling Reactions: Benzylic zinc chlorides, which can be prepared from the corresponding benzyl chlorides, readily react with various electrophiles in the presence of a copper(I) catalyst. acs.org

Thiocyanation: Copper-catalyzed radical relay methods can be used for the thiocyanation of benzylic C-H bonds. chinesechemsoc.org

However, the presence of a nitro group can sometimes inhibit radical-mediated reactions. For instance, a methodology for benzylic C-H functionalization that was successful with other substrates failed with 1-benzyl-4-nitrobenzene, suggesting potential inhibition by the nitro group. nih.gov

Oxidative Transformations of the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) of the benzyl group can be oxidized to various functional groups. The primary mode of degradation of polybenzyl at elevated temperatures in the presence of air is an oxidative attack on the methylene bridge, initially forming keto and hydroxyl groups. researchgate.net

Specific oxidative transformations include:

Oxidation to a Carboxyl Group: Strong oxidizing agents like aqueous potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) can oxidize a non-tertiary benzylic alkyl group to a carboxyl group. wikipedia.org

Oxidation to a Carbonyl Group: More selective oxidation to a carbonyl group (ketone) can be achieved using reagents like chromium trioxide complexed with 3,5-dimethylpyrazole (B48361) or 2-iodoxybenzoic acid in DMSO. wikipedia.org Copper-catalyzed methods have also been developed for the selective oxidation of benzylic C-H bonds. nih.gov

Oxidation to Alcohols: Selective synthesis of benzylic alcohols from benzylic C-H bonds can be achieved using oxidants like bis(methanesulfonyl) peroxide. acs.org

Oxidation of Benzyl Methyl Ethers: Benzyl methyl ethers can be selectively oxidized to either aromatic aldehydes or aromatic methyl esters using N-bromosuccinimide (NBS) by controlling the reaction conditions. nih.gov

Reactivity of the Aromatic Rings

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS).

The benzene ring substituted with the nitro group is strongly deactivated towards EAS. quora.comlibretexts.org The nitro group is a powerful electron-withdrawing group that reduces the electron density of the ring, making it less nucleophilic and therefore less reactive towards electrophiles. quora.com Any electrophilic substitution that does occur on this ring would be directed to the meta position relative to the nitro group. libretexts.org

In contrast, the unsubstituted phenyl ring of the benzyl group is activated towards EAS, albeit weakly, by the alkyl substituent (the -CH₂-Ar' group). Alkyl groups are electron-donating and direct incoming electrophiles to the ortho and para positions. msu.edu Therefore, electrophilic substitution on this compound is expected to occur predominantly on the unsubstituted phenyl ring at the ortho and para positions.

Electrophilic Aromatic Substitution Patterns on the Nitrated Phenyl Ring

The nitrated phenyl ring of this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the strong electron-withdrawing nature of the nitro group (-NO₂). This deactivation arises from both inductive and resonance effects, which reduce the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. libretexts.orgmasterorganicchemistry.com

The nitro group is a meta-director, meaning it directs incoming electrophiles to the positions meta to itself (C5). libretexts.orgmasterorganicchemistry.com This is because the resonance structures of the arenium ion intermediate formed during meta-attack are more stable than those formed during ortho- or para-attack. In the case of ortho- and para-attack, one of the resonance structures places a positive charge on the carbon atom directly bonded to the electron-withdrawing nitro group, which is highly unfavorable. masterorganicchemistry.com The benzyl group at position 1 has a negligible influence on the substitution pattern of the nitrated ring compared to the powerful directing effect of the nitro group.

Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation on the nitrated ring of this compound are expected to be slow and yield predominantly the 1-benzyl-3,5-dinitrobenzene or corresponding 5-substituted derivatives. Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings like nitrobenzene (B124822) and are therefore not expected to occur on the nitrated ring of this compound. libretexts.orgmsu.edulibretexts.org

Table 1: Predicted Products of Electrophilic Aromatic Substitution on the Nitrated Phenyl Ring of this compound

| Reaction | Reagents | Major Product |

| Nitration | HNO₃/H₂SO₄ | 1-Benzyl-3,5-dinitrobenzene |

| Bromination | Br₂/FeBr₃ | 1-Benzyl-5-bromo-3-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ | 5-Benzyl-3-nitrobenzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | No reaction |

This table is based on established principles of electrophilic aromatic substitution and the directing effects of nitro groups.

Electrophilic Aromatic Substitution Patterns on the Benzyl Phenyl Ring

In contrast to the nitrated ring, the benzyl phenyl ring is activated towards electrophilic aromatic substitution. The benzyl group is considered an alkyl group, which is a weak electron-donating group (+I effect) and thus activates the ring. Alkyl groups are ortho-, para-directors. masterorganicchemistry.com Therefore, electrophilic attack on the benzyl phenyl ring of this compound will preferentially occur at the ortho (C2' and C6') and para (C4') positions.

Table 2: Predicted Products of Electrophilic Aromatic Substitution on the Benzyl Phenyl Ring of this compound

| Reaction | Reagents | Major Products |

| Nitration | HNO₃/H₂SO₄ | 1-(2-Nitrobenzyl)-3-nitrobenzene and 1-(4-Nitrobenzyl)-3-nitrobenzene |

| Bromination | Br₂/FeBr₃ | 1-(2-Bromobenzyl)-3-nitrobenzene and 1-(4-Bromobenzyl)-3-nitrobenzene |

| Friedel-Crafts Acylation | CH₃COCl/AlCl₃ | 1-(2-Acetylbenzyl)-3-nitrobenzene and 1-(4-Acetylbenzyl)-3-nitrobenzene |

This table is based on established principles of electrophilic aromatic substitution and the directing effects of alkyl groups.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-halogen or carbon-triflate bonds on derivatives of this compound can participate in palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of the nitro group can influence the reactivity of these substrates.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. For instance, a bromo-derivative of this compound could be coupled with an arylboronic acid. The Suzuki-Miyaura coupling of 1-(3-nitrophenyl)-2-(pyrrolidin-1-yl)diazene with phenylboronic acid has been shown to proceed in high yield, demonstrating the compatibility of the nitro group with these reaction conditions. d-nb.info It is expected that bromo-derivatives of this compound would undergo similar reactions. fishersci.co.uknih.gov

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. A bromo-substituted this compound could react with an alkene like styrene (B11656) in the presence of a palladium catalyst to form a stilbene (B7821643) derivative. The Heck reaction is generally tolerant of a wide range of functional groups, including the nitro group. mdpi.comrsc.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. A halogenated this compound could be coupled with various primary or secondary amines. The Buchwald-Hartwig amination has been successfully applied to 1-bromo-3-nitrobenzene, indicating its feasibility for derivatives of this compound. acs.orgnih.govresearchgate.net

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions of 1-(4-Bromobenzyl)-3-nitrobenzene

| Reaction | Coupling Partner | Catalyst System (Example) | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Base | 1-(4-Phenylbenzyl)-3-nitrobenzene |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ / Base | 1-(4-Styrylbenzyl)-3-nitrobenzene |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP / Base | 1-(4-(Phenylamino)benzyl)-3-nitrobenzene |

This table illustrates potential applications of common palladium-catalyzed cross-coupling reactions to a derivative of this compound, based on known reactivity patterns.

Cycloaddition and Condensation Reactions Involving this compound Derivatives

The nitro group and the benzylic position of this compound can be chemically transformed to generate functionalities that participate in cycloaddition and condensation reactions.

Cycloaddition Reactions: Nitroarenes themselves can act as dienophiles in Diels-Alder reactions, particularly when activated by additional electron-withdrawing groups or when reacting with highly reactive dienes. nih.govrsc.orgarkat-usa.orgacs.orgresearchgate.net For instance, 1-nitronaphthalene (B515781) has been shown to react with Danishefsky's diene. While this compound itself may not be a potent dienophile, its derivatives with further activation could potentially undergo such cycloadditions. More commonly, the nitro group can be reduced to an amino group, which can then be transformed into other functionalities suitable for cycloaddition reactions.

Condensation Reactions: The benzylic protons of this compound are weakly acidic due to the adjacent phenyl ring and the electron-withdrawing effect of the nitro group on the other ring. Under strong basic conditions, deprotonation can occur, generating a carbanion that can participate in condensation reactions with carbonyl compounds, analogous to the Henry reaction. wikipedia.org For example, the condensation of nitrobenzyl derivatives with aldehydes can yield nitro-alcohols, which can be further transformed. researchgate.netscispace.comrsc.org Additionally, the nitro group can be reduced to an amine, which readily undergoes condensation with aldehydes and ketones to form imines (Schiff bases).

Table 4: Representative Condensation Reaction of a this compound Derivative

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| 1-Benzyl-3-aminobenzene (from reduction of this compound) | Benzaldehyde (B42025) | Acid or base catalysis | N-(3-Benzylphenyl)benzylideneamine (Imine) |

This table provides a representative example of a condensation reaction involving a derivative of this compound.

Spectroscopic Characterization Methodologies for 1 Benzyl 3 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like 1-benzyl-3-nitrobenzene. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and spatial proximity of atoms.

Proton NMR (¹H NMR) for Structural Elucidation and Conformational Analysis

Proton NMR (¹H NMR) offers critical insights into the hydrogen atom arrangement in this compound. The spectrum is characterized by distinct signals for the aromatic protons and the methylene (B1212753) bridge protons.

The protons on the unsubstituted benzyl (B1604629) ring typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The protons on the nitro-substituted ring are shifted downfield due to the strong electron-withdrawing effect of the nitro group (NO₂). The proton positioned between the two substituents (at C2) is the most deshielded, appearing as a singlet or a narrow triplet around δ 8.1-8.2 ppm. The protons at C4 and C6 will also be shifted downfield, appearing around δ 7.5-8.1 ppm, often as doublets or multiplets, while the proton at C5 appears at a slightly higher field, typically as a triplet. stackexchange.comchemicalbook.com

The methylene bridge (CH₂) protons provide a key singlet signal, usually found around δ 4.1 ppm. The exact chemical shift of this peak can be influenced by the solvent and the molecule's conformation.

Conformational analysis, particularly regarding the rotational freedom around the bond connecting the methylene bridge and the nitrobenzene (B124822) ring, can be inferred from subtle changes in chemical shifts and through-space interactions observed in more advanced NMR experiments. arxiv.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Benzyl Aromatic (5H) | 7.20 - 7.40 | Multiplet |

| Methylene Bridge (2H) | ~ 4.1 | Singlet |

| Nitroaromatic H-2 | 8.10 - 8.20 | Singlet / Triplet |

| Nitroaromatic H-4, H-6 | 7.50 - 8.10 | Multiplet / Doublet |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Assignment

Carbon-13 NMR complements ¹H NMR by providing a map of the carbon skeleton. In this compound, distinct signals are observed for the carbons of both aromatic rings and the methylene bridge.

The carbon attached to the nitro group (C3) is significantly deshielded and appears around δ 148 ppm, which is characteristic for a carbon atom bonded to a nitro group. chemicalbook.com The other carbons of the nitro-substituted ring have chemical shifts influenced by the positions of the substituents. The carbon of the methylene bridge typically resonates around δ 39-41 ppm. The carbons of the unsubstituted benzyl ring appear in the characteristic aromatic region of δ 126-138 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Methylene Bridge (-CH₂-) | 39 - 41 |

| Benzyl Aromatic (C'1-C'6) | 126 - 138 |

| Nitroaromatic (C1) | ~139 |

| Nitroaromatic (C2, C4, C5, C6) | 121 - 135 |

Advanced NMR Techniques (2D NMR, NOESY) for Complex Structural Analysis

For an unambiguous assignment of all proton and carbon signals and to probe the three-dimensional structure, advanced 2D NMR techniques are employed.

2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton (¹H-¹H) coupling networks within each aromatic ring, confirming the positions of adjacent protons. Heteronuclear correlation experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to link protons to their directly attached carbons and to carbons two or three bonds away, respectively. This allows for the definitive assignment of every carbon and proton in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is particularly valuable for conformational analysis. arxiv.org It detects through-space interactions between protons that are close to each other, irrespective of their through-bond connectivity. columbia.edu For this compound, NOESY can reveal spatial proximity between the methylene bridge protons and the protons on both aromatic rings (specifically H-2 and H-6 on the nitroaromatic ring and the ortho-protons on the benzyl ring). The intensity of these NOE cross-peaks can provide quantitative distance constraints, helping to define the preferred conformation of the molecule in solution. columbia.eduresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy methods, including Infrared (IR) and Raman, are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The most prominent features in the IR spectrum of this compound are the strong absorption bands corresponding to the nitro group. spectroscopyonline.com

NO₂ Asymmetric Stretch: A very strong band typically appears in the region of 1520-1540 cm⁻¹.

NO₂ Symmetric Stretch: A strong band is observed around 1345-1355 cm⁻¹. researchgate.net

Other significant vibrations include:

Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks from the methylene bridge appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands of variable intensity are found in the 1450-1600 cm⁻¹ region.

C-N Stretch: A weaker band is typically found in the 850-880 cm⁻¹ range. spectroscopyonline.com

Raman spectroscopy provides complementary information. chemicalbook.com The symmetric stretching vibration of the nitro group often gives a particularly strong and sharp signal in the Raman spectrum. researchgate.netresearchgate.net Aromatic ring vibrations also produce characteristic Raman bands.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| -NO₂ | Asymmetric Stretch | 1520 - 1540 | Strong | Medium |

| -NO₂ | Symmetric Stretch | 1345 - 1355 | Strong | Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium | Medium |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org For this compound (C₁₃H₁₁NO₂), the molecular weight is approximately 213.23 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 213. Aromatic nitro compounds often show characteristic fragmentation patterns. miamioh.edu The most significant fragmentation for this compound is the cleavage of the C-C bond between the methylene group and the nitrobenzene ring. This benzylic cleavage is highly favorable as it leads to the formation of the very stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. slideshare.net

Other notable fragments can arise from the loss of nitro-group related species:

[M - NO]⁺: Loss of nitric oxide (30 Da), resulting in a peak at m/z 183.

[M - NO₂]⁺: Loss of a nitro radical (46 Da), leading to a peak at m/z 167. strath.ac.uk

[M - O]⁺: Loss of an oxygen atom (16 Da), which is sometimes observed in nitroaromatics. strath.ac.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. ub.edu This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For this compound, HRMS would confirm the molecular formula C₁₃H₁₁NO₂ by matching the experimentally measured exact mass (e.g., 213.07898) to the calculated theoretical mass, thereby distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Table 4: Mentioned Compounds

| Compound Name |

|---|

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray diffraction (XRD) is a powerful analytical technique for determining the atomic and molecular structure of a crystal. By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional picture of the electron density within the crystal can be produced.

Single Crystal X-ray Diffraction for Molecular Geometry and Supramolecular Interactions

Single crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and torsional angles. To perform this analysis, a suitable single crystal of this compound must first be grown.

Once a crystal is mounted in the diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected, and the data is processed to solve the crystal structure. For this compound, this analysis would reveal the precise spatial arrangement of the benzyl and nitrobenzene rings relative to each other. Key structural parameters, such as the dihedral angle between the two aromatic rings and any deviations from planarity, would be determined.

Table 2: Illustrative Crystallographic Data for this compound

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 18.2 |

| β (°) | 95.5 |

| Volume (ų) | 1100 |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to assess the purity of a solid sample. Instead of a single crystal, a polycrystalline powder is used, which contains a vast number of small, randomly oriented crystallites.

The PXRD pattern is a plot of the intensity of diffracted X-rays as a function of the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline solid. For this compound, a standard PXRD pattern could be recorded from a pure, crystalline sample. This reference pattern can then be used for quality control to confirm the identity of newly synthesized batches and to ensure they are free from crystalline impurities.

Moreover, PXRD is a crucial tool for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs of this compound would exhibit distinct PXRD patterns. By analyzing the diffraction patterns of samples prepared under different crystallization conditions (e.g., different solvents, temperatures), one can identify and characterize any existing polymorphic forms.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Studies of this compound

Extensive research into the computational and theoretical properties of this compound has not been found in publicly available scientific literature. While this compound may be referenced as a chemical intermediate, dedicated studies focusing on its electronic structure, reactivity, conformational dynamics, and reaction mechanisms through computational modeling are not readily accessible.

Similarly, the exploration of a molecule's three-dimensional arrangement and the dynamics of its torsional movements are accomplished through conformational analysis. This is crucial for understanding its physical and chemical behavior.

Finally, the elucidation of reaction pathways, including the characterization of transition states, through computational modeling offers a microscopic view of chemical transformations.

Despite the importance of these computational approaches, specific research applying them to this compound is not present in the surveyed scientific literature. Therefore, a detailed discussion and presentation of data tables on the quantum chemical calculations, conformational analysis, and reaction mechanism elucidation for this particular compound cannot be provided at this time.

Computational and Theoretical Studies of 1 Benzyl 3 Nitrobenzene

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.netwalisongo.ac.id The MESP map displays regions of positive and negative electrostatic potential on the electron isodensity surface of a molecule, indicating areas prone to electrophilic and nucleophilic attack, respectively.

In an MESP map:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to attack by electrophiles.

Blue regions represent positive electrostatic potential, signifying areas of low electron density or electron deficiency. These sites are targets for nucleophiles.

Green and yellow regions denote intermediate or near-neutral potential.

For 1-benzyl-3-nitrobenzene, the MESP map would be characterized by distinct regions of varying electrostatic potential due to the influence of the electron-withdrawing nitro group and the electron-donating (by hyperconjugation) and weakly withdrawing (by induction) benzyl (B1604629) group.

Specifically, a theoretical MESP analysis would likely reveal:

A strong region of negative potential (red) localized around the oxygen atoms of the nitro group. This is the most electron-rich part of the molecule and the primary site for interaction with electrophiles or for hydrogen bonding. rasayanjournal.co.in

A significant region of positive potential (blue) on the nitrogen atom of the nitro group and, to a lesser extent, on the aromatic carbon atoms positioned ortho and para to the nitro group. These electron-deficient areas are susceptible to nucleophilic attack.

The benzene (B151609) ring of the benzyl substituent would exhibit a region of negative potential above and below the plane of the ring, characteristic of the π-electron system in aromatic rings. researchgate.net

The MESP map provides a clear rationale for the reactivity patterns of the molecule, guiding the understanding of intermolecular interactions and the regioselectivity of its chemical reactions.

The following table summarizes the predicted MESP characteristics for key regions of the this compound molecule.

| Molecular Region | Predicted Electrostatic Potential | Implied Reactivity |

| Oxygen atoms of the Nitro Group | Strongly Negative (Red) | Site for electrophilic attack |

| Nitrogen atom of the Nitro Group | Strongly Positive (Blue) | Site for nucleophilic attack |

| Aromatic Ring (Nitro-substituted) | Moderately Positive | Susceptible to nucleophilic attack |

| Aromatic Ring (Benzyl substituent) | Negative (above/below plane) | Susceptible to electrophilic attack |

Note: This table is a qualitative prediction based on established principles of substituent effects on molecular electrostatic potential.

Applications in Advanced Organic Synthesis As a Building Block

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The conversion of 1-benzyl-3-nitrobenzene to 3-aminobenzylbenzene is the crucial first step for its application in the synthesis of nitrogen heterocycles. This reduction is typically achieved with high efficiency using standard reagents such as tin(II) chloride and hydrochloric acid, or through catalytic hydrogenation. The resulting 3-aminobenzylbenzene, possessing a nucleophilic amino group, becomes the key intermediate for constructing various heterocyclic frameworks.

While specific examples detailing the synthesis of indole (B1671886) derivatives directly from 3-aminobenzylbenzene are not extensively documented, established synthetic routes for indoles, such as the Fischer indole synthesis, can be applied. The Fischer indole synthesis involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. To utilize 3-aminobenzylbenzene, it would first need to be converted into the corresponding 3-benzylphenylhydrazine (B12526008). This is typically achieved via diazotization of the amine followed by reduction.

Once the 3-benzylphenylhydrazine is formed, its reaction with a suitable ketone, such as acetone, would proceed through a hydrazone intermediate, which upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid or zinc chloride), would undergo rearrangement and cyclization to yield the corresponding benzyl-substituted indole.

| Reaction Step | Reagents | Intermediate/Product |

| Diazotization | NaNO₂, HCl | 3-Benzylbenzenediazonium chloride |

| Reduction | SnCl₂, HCl | 3-Benzylphenylhydrazine |

| Fischer Synthesis | Acetone, Acid Catalyst (e.g., PPA) | 6-Benzyl-2,3-dimethyl-1H-indole |

The synthesis of 1,2,3-triazoles often proceeds via the Huisgen 1,3-dipolar cycloaddition, commonly known as "click chemistry," which involves the reaction of an azide (B81097) with an alkyne. mdpi.com To incorporate the this compound scaffold into a triazole ring, the derived 3-aminobenzylbenzene must first be converted into an azide. This is accomplished by treating the amine with nitrous acid to form a diazonium salt, which is then reacted with sodium azide to yield 3-benzylphenylazide.

This azide can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne. For instance, reaction with phenylacetylene (B144264) would yield a 1,4-disubstituted 1,2,3-triazole bearing both benzyl (B1604629) and phenyl groups. nih.gov This method is highly modular, allowing for the synthesis of a diverse library of triazole derivatives by varying the alkyne partner. beilstein-journals.org

| Reaction Step | Reagents | Intermediate/Product |

| Diazotization | NaNO₂, HCl | 3-Benzylbenzenediazonium chloride |

| Azide Formation | NaN₃ | 1-Azido-3-benzylbenzene |

| CuAAC Reaction | Phenylacetylene, Cu(I) catalyst | 1-(3-Benzylphenyl)-4-phenyl-1H-1,2,3-triazole |

Thiazolidin-4-ones are commonly synthesized through a one-pot, three-component reaction involving an amine, a carbonyl compound (typically an aldehyde), and a mercapto-carboxylic acid (most often thioglycolic acid). hilarispublisher.comscholarsresearchlibrary.com In this context, 3-aminobenzylbenzene, derived from this compound, can serve as the amine component.

The reaction sequence begins with the formation of a Schiff base (imine) between 3-aminobenzylbenzene and an aldehyde (e.g., benzaldehyde). Subsequent nucleophilic attack by the sulfur of thioglycolic acid on the imine carbon, followed by intramolecular cyclization and dehydration, yields the 4-thiazolidinone (B1220212) ring. hilarispublisher.com This approach allows for structural diversity by varying the aldehyde component.

| Starting Materials | Reaction Type | Product |

| 3-Aminobenzylbenzene, Benzaldehyde (B42025), Thioglycolic Acid | One-pot three-component condensation | 2-Phenyl-3-(3-benzylphenyl)thiazolidin-4-one |

| 3-Aminobenzylbenzene, 4-Chlorobenzaldehyde, Thioglycolic Acid | One-pot three-component condensation | 3-(3-Benzylphenyl)-2-(4-chlorophenyl)thiazolidin-4-one |

The Hantzsch dihydropyridine (B1217469) synthesis is a classic multi-component reaction used to produce 1,4-dihydropyridine (B1200194) derivatives. organic-chemistry.org The standard synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. organic-chemistry.org A modification of this reaction, which allows for the incorporation of a primary amine, can be used to synthesize N-substituted dihydropyridines.

In a plausible adaptation, 3-aminobenzylbenzene could react with a β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate. This enamine can then participate in a reaction with an aldehyde and a second molecule of a β-dicarbonyl compound, leading to the formation of a 1,4-dihydropyridine ring substituted at the N-1 position with the 3-benzylphenyl group. tandfonline.com

| Reactants | Key Intermediate | Product |

| 3-Aminobenzylbenzene, Ethyl acetoacetate (B1235776) (2 equiv.), Benzaldehyde | Ethyl 3-((3-benzylphenyl)amino)but-2-enoate | Ethyl 1-(3-benzylphenyl)-2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |

Benzimidazoles are typically synthesized by the condensation of an ortho-phenylenediamine (a 1,2-diaminobenzene derivative) with an aldehyde or carboxylic acid. nih.gov To utilize this compound for this purpose, a multi-step pathway is required. First, a second nitro group must be introduced onto the aromatic ring, ortho to the existing nitro group. Given the meta-directing nature of the nitro group, this would likely require specific conditions or a different synthetic strategy. A more feasible approach involves starting with a precursor that already has the required 1,2-substitution pattern.

Alternatively, a well-established method for benzimidazole (B57391) synthesis is the reaction of an o-nitroaniline with a benzylamine (B48309) or benzyl alcohol in a reductive cyclization process. organic-chemistry.org Following this logic, if one were to start with 2,3-dinitrobenzylbenzene, its partial reduction could yield 3-benzyl-2-nitroaniline. This intermediate could then react with an aldehyde, followed by reductive cyclization of the nitro group, to form the fused imidazole (B134444) ring, yielding a benzyl-substituted benzimidazole. A simpler method involves the direct condensation of an o-phenylenediamine (B120857) with an aldehyde. For example, the reaction of 3-benzyl-1,2-phenylenediamine with benzaldehyde would yield 4-benzyl-2-phenyl-1H-benzimidazole. beilstein-journals.org

| Method | Key Precursor | Reagents | Product |

| Phillips Condensation | 3-Benzyl-1,2-phenylenediamine | Benzaldehyde, Oxidant | 4-Benzyl-2-phenyl-1H-benzimidazole |

| Reductive Cyclization | 3-Benzyl-2-nitroaniline | Aldehyde, Reducing Agent | 4-Benzyl-2-substituted-1H-benzimidazole |

Intermediate in the Synthesis of Complex Aromatic Compounds

This compound is a useful intermediate for creating more complex polysubstituted aromatic compounds, not limited to heterocycles. The synthetic strategy is dictated by the directing effects of the existing substituents and the reactivity of the nitro group. libretexts.orglibretexts.org

The benzyl group is a weakly activating, ortho-, para-directing group, while the nitro group is a strongly deactivating, meta-directing group. In electrophilic aromatic substitution reactions, such as nitration or halogenation, the incoming electrophile will be directed to positions meta to the nitro group and ortho or para to the benzyl group. The positions C4 and C6 are activated by the benzyl group and not deactivated by the nitro group's meta-directing influence, making them the most likely sites for substitution. The C2 position is also activated by the benzyl group but is sterically hindered.

Furthermore, the nitro group itself is a versatile functional handle. After its reduction to an amine (3-aminobenzylbenzene), the resulting amino group can be converted into a diazonium salt. Aryl diazonium salts are exceptionally valuable intermediates in organic synthesis, allowing for the introduction of a wide array of substituents onto the aromatic ring through reactions such as:

Sandmeyer reactions: Introduction of -Cl, -Br, -CN using copper(I) salts.

Schiemann reaction: Introduction of -F using fluoroboric acid.

Gattermann reaction: Introduction of halogens using copper powder.

Gomberg-Bachmann reaction: Aryl-aryl bond formation.

Hydrolysis: Introduction of a hydroxyl group (-OH).

This sequence of nitro reduction, diazotization, and substitution provides a powerful platform for synthesizing a vast range of complex, polysubstituted aromatic compounds starting from this compound. chemistrysteps.com

Construction of Substituted Diphenylmethanes

The diphenylmethane (B89790) skeleton is a common structural motif in organic chemistry. mdpi.comwikipedia.org The synthesis of substituted diphenylmethanes can be achieved through various methods, including Friedel-Crafts alkylation, which typically involves the reaction of a benzyl halide with an aromatic compound in the presence of a Lewis acid. mdpi.comwikipedia.org

While this compound can be considered a precursor for such syntheses, the strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the molecule. Research into the functionalization of diarylmethanes has shown that methodologies involving radical intermediates can be inhibited by the presence of a nitro group. For instance, a specific C-H activation methodology was found to be ineffective with the isomeric 1-benzyl-4-nitrobenzene, suggesting that the nitro group likely suppresses the necessary radical pathway. nih.gov This indicates that the transformation of this compound into more complex diphenylmethane structures requires careful selection of reaction conditions to overcome the deactivating effects of the nitro substituent.

Formation of Aniline (B41778) Derivatives

One of the most significant applications of this compound in organic synthesis is its conversion to aniline derivatives. The reduction of the nitro group to an amino group is a fundamental and widely utilized transformation. This process yields 3-benzylaniline (B1330537), a versatile intermediate for the synthesis of pharmaceuticals, dyes, and other fine chemicals. nih.govtaylorandfrancis.com

The primary method for this conversion is catalytic hydrogenation. aidic.it This reaction typically involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. google.com A variety of catalytic systems have been developed to achieve high efficiency and selectivity in the reduction of aromatic nitro compounds. acs.orggoogle.com

| Catalyst System | Reactants | Key Features | Source |

|---|---|---|---|

| Pt/CeO₂ | Nitrobenzene (B124822), H₂ | Support shape and Ce³⁺ sites enhance activity and selectivity for aniline formation. | acs.org |

| Ni-containing Hypercrosslinked Polystyrene | Nitrobenzene, H₂ | Bimetallic Pd/Ni systems show direct formation of aniline, while monometallic Ni forms intermediates. | aidic.it |

| Ru/CMK-3 | Nitrobenzene derivatives, H₂ | Effective for hydrogenating nitrobenzenes with various substituents. | researchgate.net |

| Au/Fe₂O₃ | Nitroarenes, Alcohols | Nano-gold catalyst enables one-pot synthesis of N-alkylated anilines under mild conditions. | researchgate.net |

The resulting 3-benzylaniline can be further modified. For instance, it can undergo N-alkylation or be used in coupling reactions to create more complex amine structures. researchgate.netorgsyn.org The transformation of the nitro group into a primary amine opens up a vast array of subsequent chemical reactions, making this compound a strategic starting point for synthesizing a wide range of substituted anilines.

Role in Catalyst and Ligand Development

While this compound itself is not a catalyst or ligand, its derivatives are instrumental in the development of these crucial chemical tools. The transformation of this compound into 3-benzylaniline is the key step that unlocks its potential in this area.

Aniline derivatives are foundational components in the synthesis of complex ligands, which are molecules that bind to metal centers to form catalysts. These ligands can modulate the reactivity and selectivity of the metal, enabling a wide range of chemical transformations. For example, 3-benzylaniline can be incorporated into larger molecular frameworks, such as Schiff bases or macrocycles, which are known to be effective ligands for various metal ions. semanticscholar.orgbeilstein-journals.org The synthesis of N-benzylidene aniline, a simple Schiff base, demonstrates the potential of aniline derivatives to act as ligands for metal complexes. semanticscholar.org More complex structures, like substituted indolin-2-ones, have also been synthesized and evaluated as ligands. nih.gov

Material Science Applications

The chemical versatility of this compound and its derivatives extends into the realm of material science, where they can serve as precursors for high-performance polymers, coatings, and advanced functional materials.

Precursors for Polymer and Coating Development

The conversion of this compound to 3-benzylaniline provides a monomer that can be used in the synthesis of various polymers. One notable application is in the production of polybenzoxazines, a class of high-performance thermosetting phenolic resins. nih.gov Benzoxazine (B1645224) monomers are typically synthesized through a Mannich condensation of a phenol, a primary amine, and formaldehyde. nih.govmdpi.com By using 3-benzylaniline as the amine component, a benzoxazine monomer with a pendant benzyl group can be created.

Upon thermal curing, these monomers undergo ring-opening polymerization to form a highly cross-linked polybenzoxazine network. rsc.orgresearchgate.net These polymers are known for their excellent thermal stability, mechanical strength, and low water absorption, making them suitable for applications as adhesives and high-performance coatings. nih.govresearchgate.net

Components in Advanced Materials

The nitrobenzyl functional group present in this compound is of significant interest for the development of advanced or "smart" materials. Specifically, ortho-nitrobenzyl esters and related structures are well-known photolabile protecting groups. mdpi.comsemanticscholar.orgnih.govbohrium.comdntb.gov.ua When incorporated into a polymer network, these groups can be cleaved upon exposure to UV light. mdpi.comsemanticscholar.orgnih.govbohrium.comdntb.gov.ua

This property allows for the creation of photo-responsive materials where properties can be altered on demand simply by light exposure. mdpi.comsemanticscholar.orgnih.govbohrium.comdntb.gov.ua Applications for such materials include:

Photoresists: For creating patterns in microelectronics fabrication. mdpi.com

Drug Delivery Systems: Light-triggered release of encapsulated therapeutic agents. mdpi.com

Smart Coatings: Surfaces whose chemistry and properties can be optically regulated. mdpi.comsemanticscholar.orgnih.govbohrium.comdntb.gov.ua

By incorporating the this compound moiety into polymer backbones, it is conceivable to design novel photo-responsive networks, leveraging the established chemistry of nitrobenzyl compounds for advanced material applications.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Efficient Synthesis

The synthesis of N-alkylanilines and their derivatives is a cornerstone of organic chemistry, and future research could pioneer more efficient and sustainable methods for producing 1-benzyl-3-nitrobenzene. While traditional methods for N-alkylation exist, emerging catalytic systems offer significant improvements in terms of yield, selectivity, and environmental impact.

A promising area is the advancement of photocatalysis . Recent studies have demonstrated the power of heterogeneous photocatalysis, using materials like TiO2 or Pd nanoparticles on silicon carbide (Pd/SiC), for constructing C-N bonds. nih.govmdpi.comrsc.orgpolyu.edu.hk These systems can utilize visible light to drive the one-pot synthesis of N-alkylated anilines directly from nitroarenes and alcohols, offering a green alternative to conventional heating. mdpi.comresearchgate.net Future work could focus on designing a highly selective photocatalyst tailored for the direct coupling of a benzyl (B1604629) source with 3-nitroaniline (B104315) or the reductive amination of benzaldehyde (B42025) with 3-nitroaniline, minimizing side reactions.

Furthermore, the development of catalysts based on earth-abundant, non-precious metals such as nickel, iron, and copper is a critical goal. researchgate.netmdpi.com Homogeneous nickel complexes, for example, have shown high efficiency in the N-alkylation of anilines with alcohols. researchgate.net Research could be directed towards creating robust and recyclable nickel or iron catalysts that perform the synthesis under milder conditions, reducing energy consumption and catalyst cost. The table below outlines potential catalytic systems for exploration.

| Catalytic System | Energy Source | Potential Advantages | Research Focus |

| Titanium Dioxide (TiO2) | UV/Visible Light | Green, uses mild reagents (alcohols). nih.gov | Catalyst doping to enhance visible-light activity; reaction optimization. |

| Palladium/Silicon Carbide (Pd/SiC) | Visible Light | High selectivity in one-pot nitro reduction and N-methylation. mdpi.com | Adaptation for N-benzylation; understanding the Mott-Schottky interface effect. |

| Nickel Pincer Complexes | Thermal | Use of earth-abundant metal; high selectivity for mono-alkylation. researchgate.net | Ligand design for lower reaction temperatures; catalyst recyclability. |

| Iridium/Ruthenium NHC Complexes | Thermal | High catalytic activity for N-alkylation with alcohols. acs.org | Lowering catalyst loading; solvent-free reaction conditions. |

Exploration of Bio-orthogonal and Chemoselective Transformations

The functional groups of this compound offer multiple handles for chemical modification, making it an intriguing candidate for bio-orthogonal and chemoselective chemistry. Bio-orthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.orgnih.gov

A key avenue of research is the chemoselective reduction of the nitro group . The transformation of the nitro group into an amine is a fundamental step for further functionalization. Developing methods that achieve this reduction without affecting other potentially sensitive groups is crucial. acs.org While catalytic hydrogenation is common, reagents like trichlorosilane (B8805176) or tin(II) chloride (SnCl₂) are known to selectively reduce aromatic nitro groups in the presence of functionalities like esters, nitriles, or halogens. nih.govstackexchange.comgoogle.comcommonorganicchemistry.com Future work could refine these methods or explore novel enzymatic platforms for the clean conversion of this compound to 3-aminobenzylamine. uwtsd.ac.ukresearchgate.net

Once the amine is unmasked, it can be tagged with a bio-orthogonal reporter group . For instance, the resulting amine could be acylated with a molecule containing an azide (B81097) or a strained alkyne. This would allow the resulting molecule to participate in copper-free click chemistry, enabling it to be linked to biomolecules in a cellular environment for imaging or tracking purposes. wikipedia.org Another intriguing possibility involves the nitro group itself. Nitrones, which can be derived from nitro compounds, are versatile dipoles used in bio-orthogonal cycloaddition reactions. nih.govacs.orgresearchgate.net Research into the direct, selective conversion of the nitro group in this compound into a nitrone could open up new pathways for biological labeling.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of nitroaromatic compounds often involves highly exothermic and potentially hazardous reactions, such as nitration. vapourtec.comrsc.orgFlow chemistry , where reagents are pumped through a network of tubes and reactors, offers a safer, more efficient, and scalable alternative to traditional batch processing. nih.govmdpi.com The small reaction volumes, superior heat exchange, and precise control over reaction parameters inherent to flow reactors minimize the risk of runaway reactions and can lead to higher yields and purity. vapourtec.comrsc.org

Future research should focus on developing a continuous-flow process for the entire synthesis of this compound. This could involve a multi-step sequence, starting with the nitration of a benzyl precursor or the benzylation of nitrobenzene (B124822) in a flow reactor, followed by a downstream reduction or purification module. mdpi.comacs.org Such a system would not only enhance safety but also facilitate rapid optimization and production.

Connecting a flow synthesis platform to automated systems represents the next frontier. scripps.edu Platforms like SynFini leverage artificial intelligence and robotics to design, execute, and analyze chemical reactions with high throughput. youtube.com Integrating the flow synthesis of this compound into such a platform would enable the rapid creation and screening of a library of derivatives. By systematically varying substituents on either aromatic ring, researchers could quickly explore structure-activity relationships for applications in drug discovery or materials science.

Advanced Computational Studies for Predictive Synthesis and Reaction Design

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating the design of new synthetic routes and molecules. mdpi.com For this compound, advanced computational studies can offer profound insights.

Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential synthetic reactions. For example, DFT can model the reaction pathways for the N-alkylation of anilines catalyzed by different transition metal complexes, helping to identify the rate-determining steps and optimize catalyst design for higher efficiency. acs.org Similarly, computational analysis can predict the most likely degradation pathways for nitroaromatic compounds in various environments. mdpi.com

Furthermore, Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the physicochemical properties and biological activities of this compound derivatives. researchgate.netnih.govresearchgate.net By calculating molecular descriptors (e.g., molecular orbitals, electrostatic potentials, dipole moments), these models can correlate a derivative's structure with properties like solubility, thermal stability, or toxicity without the need for laborious experimental work. mdpi.comresearchgate.net This predictive capability is invaluable for pre-screening large virtual libraries of compounds to identify candidates with desired characteristics for materials or pharmaceutical applications.

Investigation of Supramolecular Assembly and Material Properties of Derivatives

The study of how molecules interact to form ordered, functional structures is the focus of supramolecular chemistry and crystal engineering. The compound N-benzyl-3-nitroaniline (an alternative name for this compound) has been shown to form well-defined crystal structures. irb.hrresearchgate.net X-ray diffraction studies reveal that the molecules are connected into chains through classical N-H···O hydrogen bonds between the amine proton and an oxygen atom of the nitro group. researchgate.netnih.gov These chains are further linked by non-classical C-H···O interactions, forming layers. researchgate.netnih.gov

This inherent self-assembly behavior provides a foundation for designing new materials. Future research could explore how modifications to the molecular structure influence the crystal packing and, consequently, the material's properties. For example, introducing additional hydrogen bond donors or acceptors could alter the supramolecular architecture from 1D chains to 2D sheets or 3D networks. The table below lists key crystallographic data for N-benzyl-3-nitroaniline. nih.gov

| Property | Value |

| Chemical Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Key Intermolecular Interactions | N-H···O hydrogen bonds, C-H···O contacts |

By creating co-crystals of this compound derivatives with other molecules (co-formers), it may be possible to engineer materials with specific mechanical, thermal, or optical properties. rsc.orgmdpi.com For instance, co-crystallization with caffeine (B1668208) has been shown to produce a range of structures, from flat layers to interlocked 3D networks, each with different mechanical responses. rsc.org Investigating the nonlinear optical (NLO) properties of these derivatives is another promising avenue, as many organic molecules with electron donor and acceptor groups exhibit such behavior.

Q & A

Basic: What are the key spectroscopic techniques for confirming the structure of 1-Benzyl-3-nitrobenzene?

To confirm the structure, use nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy :

- H NMR : Look for aromatic proton signals in the range of 7.0–8.5 ppm. The benzyl group (CH) appears as a singlet near 4.0–4.5 ppm. The nitro group’s electron-withdrawing effect deshields adjacent protons, splitting signals predictably .

- IR : The nitro group (NO) shows strong asymmetric and symmetric stretching vibrations at ~1520 cm and ~1350 cm, respectively. Aromatic C–H stretches appear near 3000–3100 cm .

- Mass Spectrometry : The molecular ion peak (M) at m/z 213 confirms the molecular weight (CHNO), with fragmentation patterns indicating loss of NO or benzyl groups .

Basic: What synthetic routes are effective for preparing this compound?

A common approach involves Friedel-Crafts alkylation :

React 3-nitrobenzaldehyde with benzyl chloride in the presence of a Lewis acid (e.g., AlCl) to form the benzyl intermediate.

Reduce the aldehyde to a methylene group using hydrazine or catalytic hydrogenation .

Critical considerations :

- Monitor reaction temperature (exothermic risks with nitro groups).

- Purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product from byproducts like di-substituted derivatives .

Advanced: How can contradictions in thermodynamic data (e.g., melting point discrepancies) be resolved?

Discrepancies often arise from impurities or polymorphic forms. Address them via:

- Differential Scanning Calorimetry (DSC) : Compare experimental enthalpy values with literature data (e.g., NIST Chemistry WebBook entries for analogous nitroaromatics) .

- Recrystallization : Use solvents like ethanol or dichloromethane to isolate pure crystals. Validate purity using HPLC (≥95% purity threshold) .

- Cross-reference databases : Compare melting points from multiple sources (e.g., NIST, ChemScene) and note solvent-dependent variations .

Advanced: What computational methods predict the reactivity of this compound in electrophilic substitution?

- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites. The nitro group directs electrophiles to the meta position relative to itself, while the benzyl group activates the ring .

- Molecular Orbital Analysis : Use software like Gaussian or ORCA to visualize HOMO/LUMO interactions. Nitro groups lower HOMO energy, reducing nucleophilicity but enhancing electrophilic attack at specific positions .

- Validate predictions experimentally via nitration or halogenation reactions, monitoring regioselectivity .

Basic: What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Storage : Keep in amber glass containers at ≤4°C to prevent degradation. Label with hazard symbols (irritant, flammable) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid combustion (nitro compounds are oxidizers) .

Advanced: How to analyze conflicting spectral data (e.g., unexpected NMR splitting)?

- Variable Temperature (VT) NMR : Determine if dynamic effects (e.g., rotamer interconversion) cause signal broadening.

- Deuterium Exchange : Test for exchangeable protons (e.g., OH/NH impurities) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating H–H and H–C couplings .

- Cross-check with IR and mass spectrometry to rule out structural isomers .

Advanced: What strategies optimize the catalytic reduction of the nitro group in this compound?

- Catalyst Selection : Use Pd/C or Raney Ni in ethanol under H (1–3 atm). Monitor pressure to avoid over-reduction .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance hydrogenation rates but may require higher temperatures.

- Kinetic Analysis : Track reaction progress via TLC or in situ FTIR. Intermediate amine formation (1-Benzyl-3-aminobenzene) should occur within 2–4 hours .

Basic: How to validate the purity of this compound post-synthesis?

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30). Compare retention time with a certified standard .

- Elemental Analysis : Confirm %C, %H, %N align with theoretical values (C: 73.23%, H: 5.20%, N: 6.57%) .

- Melting Point : A sharp melting range (±2°C) indicates purity. Note discrepancies due to polymorphism .

Advanced: How does steric hindrance from the benzyl group influence reaction pathways?

- Steric Maps : Generate using molecular modeling software (e.g., Avogadro). The benzyl group at the meta position creates steric bulk, disfavoring ortho substitution in electrophilic reactions .

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of deuterated vs. non-deuterated analogs to quantify steric/electronic contributions .

Advanced: What are the best practices for archiving and sharing reproducible data on this compound?

- Data Repositories : Upload spectral data (NMR, IR) to public databases like NIST Chemistry WebBook or Zenodo with DOI tagging .

- Metadata Standards : Include synthesis conditions (solvent, catalyst, temperature), instrumentation parameters, and purity metrics .

- Contradiction Logs : Document anomalies (e.g., unexpected byproducts) and resolutions for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products